(3R,4S)-Tofacitinib-d3
Description
Contextualization of Tofacitinib (B832) and its Analogues in Kinase Inhibition Research
Tofacitinib is a pivotal small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which are crucial components of intracellular signaling pathways for numerous cytokines and growth factors. nih.govdrugbank.comwikipedia.org These pathways are integral to immune cell development, hematopoiesis, and inflammatory responses. drugbank.comnih.gov By inhibiting JAKs, Tofacitinib effectively modulates the immune system, making it a therapeutic agent for autoimmune conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. nih.govdrugbank.comnih.gov
The mechanism of Tofacitinib involves the inhibition of JAK1, JAK2, and JAK3, thereby interfering with the JAK-STAT signaling pathway. drugbank.comwikipedia.orgtg.org.au This interference prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are responsible for regulating gene expression involved in inflammation. tg.org.au The success of Tofacitinib has spurred further research into its analogues and other kinase inhibitors to explore their potential in treating a range of diseases, including various cancers and other inflammatory conditions. tandfonline.comtandfonline.comactasdermo.org Research has also delved into the specific stereochemistry of Tofacitinib, with studies showing that the (3R,4R) isomer is the most active, while other stereoisomers, such as (3R,4S)-Tofacitinib, are considered less active enantiomers or diastereomers. nih.govmedchemexpress.cominvivochem.commedchemexpress.com
Significance of Deuterated Compounds in Pharmaceutical Research Methodologies
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical research. clearsynth.comwikipedia.org This isotopic substitution, while minimally altering the molecule's size and shape, can significantly impact its metabolic stability due to the kinetic isotope effect. wikipedia.orgportico.orgunibestpharm.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are central to drug metabolism. portico.orgresearchgate.netnih.gov
This enhanced metabolic stability can lead to several advantages in drug development, including a longer half-life, reduced formation of potentially toxic metabolites, and improved bioavailability. clearsynth.comunibestpharm.com Consequently, deuteration has become a strategic approach to optimize the pharmacokinetic profiles of existing drugs. researchgate.netnih.gov Beyond creating potentially improved therapeutics, deuterated compounds like (3R,4S)-Tofacitinib-d3 serve a critical role as internal standards in analytical and bioanalytical assays. biomol.comcaymanchem.comcaymanchem.com Their distinct mass allows for precise quantification of the non-deuterated parent drug in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). google.com
Rationale for Investigating the (3R,4S) Stereoisomer of Deuterated Tofacitinib
The investigation of the (3R,4S) stereoisomer of deuterated Tofacitinib is driven by its utility as a specific analytical tool and its role in understanding the structure-activity relationships of Tofacitinib. While the (3R,4R) enantiomer is the pharmacologically active form of Tofacitinib, its stereoisomers, including the (3R,4S) form, are often present as impurities in the manufacturing process. researchgate.netmdpi.comsynzeal.com Therefore, having access to well-characterized reference standards for these isomers is crucial for quality control and regulatory compliance.
(3R,4S)-Tofacitinib is described as a less active enantiomer or diastereomer of Tofacitinib. medchemexpress.cominvivochem.comsynzeal.com Research examining the different stereoisomers has shown that they exhibit varying degrees of inhibitory activity against JAK kinases and can even interact with other kinase families. nih.govacs.org The deuteration of this specific isomer, creating this compound, provides a stable, isotopically labeled internal standard. This is essential for the accurate quantification of the (3R,4S)-Tofacitinib impurity in pharmaceutical preparations of Tofacitinib. The use of a deuterated internal standard with the same stereochemistry as the analyte of interest ensures similar chromatographic behavior and ionization efficiency in mass spectrometry, leading to more reliable and precise analytical results.
Chemical and Physical Properties of Tofacitinib Stereoisomers
The following table summarizes key chemical and physical properties of Tofacitinib and its (3R,4S) stereoisomer.
| Property | (3R,4R)-Tofacitinib | (3R,4S)-Tofacitinib | This compound |
| Molecular Formula | C16H20N6O | C16H20N6O | C16H17D3N6O |
| Molecular Weight | 312.37 g/mol nih.gov | 312.37 g/mol nih.gov | 315.39 g/mol cymitquimica.comlgcstandards.com |
| CAS Number | 477600-75-2 targetmol.com | 1092578-46-5 nih.gov | Not explicitly available for the d3 variant, but related to the non-deuterated CAS. |
| IUPAC Name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile mdpi.com | 3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile nih.gov | (3R,4S)-4-methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile caymanchem.com |
| Stereochemistry | (3R,4R) | (3R,4S) | (3R,4S) |
| Biological Activity | Potent JAK inhibitor drugbank.commedchemexpress.com | Less active enantiomer of Tofacitinib medchemexpress.cominvivochem.com | Primarily used as an internal standard biomol.comcaymanchem.com |
Research Applications of Deuterated Tofacitinib
This table outlines the primary research applications of deuterated Tofacitinib compounds.
| Application | Description |
| Internal Standard for Quantification | Tofacitinib-d3 is used as an internal standard for the accurate measurement of Tofacitinib concentrations in biological samples (e.g., plasma, tissue) using LC-MS. biomol.comcaymanchem.comcaymanchem.comgoogle.com The known quantity of the deuterated standard allows for precise calculation of the non-deuterated drug's concentration. |
| Metabolism Studies | Deuterium labeling helps in tracking the metabolic fate of Tofacitinib in vivo and in vitro. By analyzing the metabolites, researchers can identify the sites of metabolic reactions and understand the drug's biotransformation pathways. clearsynth.com |
| Pharmacokinetic (PK) Studies | The use of deuterated Tofacitinib allows for more detailed pharmacokinetic studies. For instance, it can be used in "micro-dosing" studies or to differentiate between newly administered drug and pre-existing drug levels. The altered metabolic rate can also be studied to understand the impact of the kinetic isotope effect on the drug's PK profile. clearsynth.comunibestpharm.comnih.gov |
Properties
Molecular Formula |
C₁₆H₁₇D₃N₆O |
|---|---|
Molecular Weight |
315.39 |
Synonyms |
(3R,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile-d3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 3r,4s Tofacitinib D3
Stereoselective Synthesis Pathways for (3R,4S)-Tofacitinib-d3
The cornerstone of the synthesis of this compound is the construction of the trans-disubstituted piperidine ring with the desired (3R,4S) stereochemistry, followed by the incorporation of the deuterated methyl group and coupling with the pyrrolopyrimidine core.
Precursor Synthesis and Deuterium (B1214612) Incorporation Methodologies
The synthesis commences with the preparation of a suitable piperidine precursor that allows for the stereocontrolled introduction of the amine functionality. A key intermediate is (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. The synthesis of this trans-isomer can be achieved through various stereoselective methods, including those utilizing chiral auxiliaries or asymmetric catalysis.
One effective strategy involves the conjugate addition of an appropriate organocuprate reagent to an α,β-unsaturated lactam derived from a chiral building block, such as (R)-phenylglycinol. This approach allows for the stereoselective formation of trans-3,4-disubstituted 2-piperidone derivatives, which can then be further elaborated to the desired piperidine amine.
The incorporation of the deuterium label is achieved by using a deuterated methylating agent. A practical method for the synthesis of deuterated methylamine (CD3NH2) involves the use of Boc-benzylamine as a starting material, which is then methylated with a deuterated methyl source like methyl-d3 tosylate (TsOCD3). Subsequent deprotection steps yield deuterated methylamine hydrochloride, which can be used in the synthesis.
Another route to deuterated methylamine involves the reduction of deuterated nitromethane. Nitromethane can be deuterated by reaction with deuterium water in the presence of a base. The resulting nitromethane-d3 is then reduced to methyl-d3-amine.
Once the (3R,4S)-3-amino-4-methylpiperidine precursor is obtained, the deuterated methyl group is introduced via reductive amination using deuterated formaldehyde (CD2O) or by direct alkylation with a deuterated methyl halide (CD3I).
Chiral Separation and Enantiomeric Enrichment Techniques
In synthetic routes that produce a mixture of stereoisomers, chiral resolution is a critical step to isolate the desired (3R,4S) enantiomer. Classical resolution using chiral acids has been successfully applied to intermediates in the synthesis of Tofacitinib (B832). For the piperidine precursor, resolving agents such as L-di-p-toluoyltartaric acid (L-DTTA) can be employed to selectively precipitate the desired diastereomeric salt.
For instance, a racemic mixture of a suitable piperidine intermediate can be treated with L-DTTA to form diastereomeric salts, one of which will preferentially crystallize from the solution. Subsequent liberation of the free base from the isolated salt provides the enantiomerically enriched piperidine precursor. The efficiency of the resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC).
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial at each step of the synthesis to maximize the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and stoichiometry of reagents.
For the coupling reaction between the deuterated piperidine intermediate and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, optimization of the base and solvent system is critical to ensure a high-yielding nucleophilic aromatic substitution. The final acylation step to introduce the cyanoacetyl group also requires careful control of reaction conditions to prevent side reactions and ensure complete conversion.
| Reaction Step | Key Parameters for Optimization | Typical Conditions |
| Deuterated Methylation | Choice of deuterated methylating agent, base, and solvent. | Methyl-d3 tosylate, NaH, DMF |
| Chiral Resolution | Choice of resolving agent, solvent for crystallization. | L-di-p-toluoyltartaric acid, Methanol/Water |
| Coupling Reaction | Base, solvent, temperature. | K2CO3, DMF, 80-100 °C |
| Final Acylation | Acylating agent, base, solvent. | Ethyl cyanoacetate, DBU, Acetonitrile |
Synthesis of Deuterium-Labeled Building Blocks and Intermediates for this compound
The synthesis of this compound relies on the availability of key deuterated building blocks.
Deuteration Techniques for Methylamine Moiety
As previously mentioned, several methods exist for the synthesis of deuterated methylamine. A practical and high-yielding approach starts from Boc-protected benzylamine.
Synthesis of Methyl-d3-amine Hydrochloride:
N-Deuteromethylation: Boc-benzylamine is reacted with a deuterated methylating agent, such as methyl-d3 tosylate (TsOCD3), in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Deprotection: The Boc group is removed under acidic conditions (e.g., HCl in ethyl acetate) to yield N-(methyl-d3)-benzylamine hydrochloride.
Hydrogenolysis: The benzyl group is removed by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) to afford the final product, methyl-d3-amine hydrochloride.
| Starting Material | Reagents | Product |
| Boc-benzylamine | 1. TsOCD3, NaH, DMF; 2. HCl/EtOAc; 3. H2, Pd/C | Methyl-d3-amine hydrochloride |
Synthesis of Piperidine and Pyrrolopyrimidine Scaffolds with Deuterium Labels
The synthesis of the (3R,4S)-piperidine scaffold with the incorporated deuterated methylamine can be achieved through a multi-step sequence.
Synthesis of (3R,4S)-1-Benzyl-N-(methyl-d3)-4-methylpiperidin-3-amine:
Stereoselective Synthesis: A stereoselective route is employed to produce a trans-3-amino-4-methylpiperidine precursor.
N-Deuteromethylation: The primary amine of the piperidine precursor is then reductively aminated with deuterated paraformaldehyde (para-(CD2O)n) and a reducing agent like sodium triacetoxyborohydride, or directly alkylated with methyl-d3 iodide in the presence of a base.
The pyrrolopyrimidine scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a common intermediate in the synthesis of Tofacitinib and its analogs. While deuteration of this scaffold is not required for this compound, its synthesis is a key step. It is typically prepared from commercially available starting materials through a multi-step sequence involving pyrimidine ring formation followed by pyrrole annulation and subsequent chlorination.
Scale-Up Considerations and Process Chemistry Research
The industrial production of isotopically labeled compounds such as this compound, a deuterated analog of the Janus kinase (JAK) inhibitor Tofacitinib, presents unique challenges that build upon the complexities of manufacturing the parent drug. Research in process chemistry is pivotal for developing synthetic strategies that are not only scalable and economically viable but also adhere to stringent safety and environmental standards. The synthesis of deuterated active pharmaceutical ingredients (APIs) often follows the established routes of their non-deuterated counterparts, incorporating deuterated reagents at a suitable step. google.com Therefore, advancements in the process chemistry of Tofacitinib are directly relevant to the large-scale synthesis of this compound.
Development of Industrially Viable and Eco-Friendly Processes
The transition from laboratory-scale synthesis to industrial-scale production necessitates a focus on cost-effectiveness, efficiency, safety, and environmental protection. unl.pt For Tofacitinib and its deuterated analogs, a significant portion of research has been dedicated to optimizing the synthesis of the critical chiral piperidine intermediate.
One of the primary goals in developing a commercial process is to minimize the use of hazardous materials and reduce waste. unl.pt For instance, an early medicinal chemistry route for a related N-acylurea compound involved the use of a large excess of ethyl isocyanate at high temperatures. An improved, more eco-friendly process was developed that circumvents this hazardous reaction by first reacting the starting amide with phenyl chloroformate, followed by a reaction with ethylamine, providing a milder and more efficient method. researchgate.net
Another key aspect of industrial viability is the selection of a synthetic route that yields highly pure and easily isolatable intermediates. In the synthesis of the key cis-N-protected-3-methylamino-4-methylpiperidine intermediate for Tofacitinib, two main routes were explored: one involving electrochemical oxidation and another based on the hydrogenation of a pyridine derivative. The pyridine hydrogenation approach proved more suitable for kilogram-scale manufacturing because the intermediates in this route were more crystalline and pure, simplifying the isolation process. researchgate.net
Recent trends in green chemistry have also been applied to Tofacitinib synthesis, which can be adapted for its deuterated counterpart. Biocatalysis, for example, offers a highly efficient and environmentally friendly alternative. An engineered imine reductase enzyme has been used for the asymmetric reductive amination to produce a key Tofacitinib intermediate. This biocatalytic method demonstrated high practicability, achieving a 74% yield with excellent stereoselectivity (>99.9% ee, 98:2 dr) at a high substrate load of 110 g/L. researchgate.net
Furthermore, process intensification strategies, such as implementing single-step reactions, can significantly improve efficiency and reduce waste. A protocol for the direct amidation of alkyl cyanoacetates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) avoids the need for a preliminary acid activation step, thereby preventing the decomposition of activated acid and simplifying the process for large-scale production. unl.pt
| Strategy | Description | Advantages for Scale-Up | Reference |
|---|---|---|---|
| Pyridine Hydrogenation | Synthesis of the piperidine ring via hydrogenation of a functionalized pyridine. | Produces highly crystalline and pure intermediates, facilitating isolation. | researchgate.net |
| Biocatalytic Asymmetric Reductive Amination | Use of an engineered imine reductase enzyme to create the chiral amine center. | High yield, exceptional stereoselectivity, environmentally friendly ("green") process. | researchgate.net |
| DBU-Mediated Direct Amidation | A single-step coupling process that avoids a separate acid activation step. | Reduces waste and simplifies the overall process. | unl.pt |
| Phenyl Chloroformate Method | Alternative to using hazardous ethyl isocyanate for N-acylurea formation. | Improves safety and provides a milder reaction pathway. | researchgate.net |
Impurity Profiling and Control Strategies during Synthesis
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurities in this compound can originate from starting materials, intermediates, side reactions, or degradation. synthinkchemicals.com The impurity profile of the deuterated compound is expected to be very similar to that of Tofacitinib, with potential for additional isotopic impurities.
Impurities can be broadly categorized as process-related impurities (e.g., unreacted intermediates, by-products) and degradation products. synthinkchemicals.com Stereoisomers, such as (3S,4R)-Tofacitinib-d3, (3S,4S)-Tofacitinib-d3, and this compound, are particularly important to control due to their potential for different pharmacological activity. pharmaffiliates.com
One specific process impurity identified during Tofacitinib synthesis is an N-methyl impurity. This impurity can form during the detosylation step when methanol is used as a solvent, with levels reaching up to 6%. Its removal is challenging, and it can be carried through to the final API. An improved, industrially viable process was developed to reduce the formation of this impurity, ensuring a higher purity final product. google.com
The synthesis of diastereomeric impurities is also a concern. A specific synthetic route has been developed to prepare these impurities, which can then be used as reference standards for analytical method development and quality control, ensuring they are properly monitored in the final product. google.com Other identified impurities include those formed from side reactions, such as 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide. synzeal.com
Control strategies are multifaceted and are integrated throughout the development process:
Route Selection: Choosing a synthetic path that minimizes side reactions and produces intermediates that are easily purified is a primary control strategy. As mentioned, the pyridine hydrogenation route was selected for scale-up partly because it yielded cleaner intermediates. researchgate.net
Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, solvent, and reaction time can minimize the formation of by-products.
Crystallization and Purification: Developing robust crystallization procedures for intermediates and the final API is essential for removing impurities effectively.
Analytical Monitoring: Utilizing sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to monitor the formation of impurities throughout the process allows for real-time control and ensures the final product meets specifications. google.com
| Impurity Name/Type | Potential Origin | Control Strategy | Reference |
|---|---|---|---|
| (3S,4R)-Tofacitinib and other diastereomers | Incomplete stereoselectivity in synthesis. | Use of asymmetric synthesis, chiral resolution, or biocatalysis; analytical monitoring. | researchgate.netpharmaffiliates.com |
| N-methyl impurity | Side reaction during detosylation step in methanol. | Process optimization, avoiding methanol as a solvent in the critical step. | google.com |
| (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Process-related intermediate. | Ensuring complete reaction and effective purification of subsequent steps. | pharmaffiliates.com |
| Tofacitinib Dicyanoacetyl Analog | By-product from side reactions. | Process optimization and robust purification methods. | simsonpharma.com |
Advanced Analytical Methodologies for 3r,4s Tofacitinib D3
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of (3R,4S)-Tofacitinib-d3, providing the necessary resolution and sensitivity for accurate measurement. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary techniques utilized.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust HPLC methods is essential for the reliable analysis of Tofacitinib (B832) and its deuterated analogue. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. jmchemsci.comajpaonline.comacgpubs.orgnih.gov
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for Tofacitinib. Optimization of these methods involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and peak shape.
Several RP-HPLC methods have been developed, each with specific parameters tailored for different analytical needs, such as dissolution studies or quantification in pharmaceutical dosage forms. jmchemsci.comsielc.com For instance, one method utilizes a mobile phase of ortho-phosphoric acid and acetonitrile in a triethylamine buffer (pH 3.5) with a Waters X-Bridge shield RP-18 column, achieving a retention time of 7.2 minutes for Tofacitinib. jmchemsci.com Another method employs a mobile phase of methanol and water on a Kromosil C18 column, resulting in a retention time of 4.35 minutes. ajpaonline.com
| Parameter | Method 1 usp.orgusp.org | Method 2 jmchemsci.com | Method 3 ajpaonline.com | Method 4 acgpubs.org |
|---|---|---|---|---|
| Column | Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µm | Waters X-Bridge shield RP-18 (150 × 4.6 mm, 5 µm) | Kromosil C18 (4.8mm × 150mm, 5µm) | Inertsil ODS 3V C18 (250 mm x 4.0 mm, 5µm) |
| Mobile Phase | Gradient program with Solution A (Potassium phosphate buffer) and Solution B (Acetonitrile/Methanol) | Triethylamine buffer (pH 3.5) with ortho phosphoric acid and acetonitrile (85:15 v/v) | Methanol and water (45:55% v/v) | Acetonitrile and 0.05M ammonium acetate buffer pH 5.0 (35:65 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 215 nm | 254 nm | 230 nm |
| Retention Time | ~13.7 min | 7.2 min | 4.35 min | ~5.3 min |
The stereoisomeric purity of Tofacitinib is a critical quality attribute. Chiral HPLC methods are developed to separate the (3R,4S) isomer from its other potential stereoisomers. One such method utilizes a CHIRALPAK IH column with a mobile phase of ammonium acetate buffer (pH 8.0) and acetonitrile in a gradient elution. mdpi.comsemanticscholar.org This method is capable of separating Tofacitinib from its enantiomer, demonstrating excellent linearity and sensitivity with a limit of detection (LOD) of 0.04 µg/mL and a limit of quantitation (LOQ) of 0.1 µg/mL. mdpi.comsemanticscholar.org Another established method uses a Chiralpak IC column with a mobile phase of methyl tert-butyl ether, ethanol, and diethylamine for the determination of four enantiomers. cjph.com.cn
| Parameter | Method Details mdpi.comsemanticscholar.orgresearchgate.net |
|---|---|
| Column | CHIRALPAK IH column (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient elution with ammonium acetate buffer (pH 8.0, 5 mM) and acetonitrile |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 285 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20.0 μL |
| Linearity Range | 0.1002–20.04 μg/mL (r = 0.9999) |
| LOD | 0.04 μg/mL |
| LOQ | 0.1 μg/mL |
Ultra-High Performance Liquid Chromatography (UHPLC) Systems
UHPLC systems offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A UHPLC method for Tofacitinib has been developed using a Thermo scientific column with a mobile phase of buffer, acetonitrile, and methanol. ijsdr.org This method provides a rapid analysis with a retention time of 2.129 minutes for Tofacitinib. ijsdr.org
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is a powerful detection technique that, when coupled with liquid chromatography, provides high selectivity and sensitivity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity and specificity. In the analysis of Tofacitinib, this compound is commonly used as an internal standard to ensure accuracy. The method involves monitoring specific mass transitions for the analyte and the internal standard.
For Tofacitinib, a common transition monitored is m/z 313.2 → 149.2. nih.gov For the deuterated internal standard, Tofacitinib-d3, the transition is 316.3 > 176.1. nih.gov These methods are highly sensitive, with lower limits of quantification (LLOQ) reported to be as low as 0.1 ng/mL. rsc.org LC-MS/MS assays have been successfully developed and validated for the quantification of Tofacitinib in various biological samples. nih.govnih.gov
| Parameter | Method Details nih.gov |
|---|---|
| Instrument | TSQ Vantage triple quadrupole mass spectrometer with an Accela UHPLC system |
| Column | Thermo Scientific™ Hypersil GOLD™ HPLC column (1.9 μm, 100 mm x 2.1 mm) |
| Mobile Phase | Aqueous phase (A): Water with 0.1% formic acid; Organic component (B): Acetonitrile with 0.1% formic acid |
| Ionization Mode | Heated electrospray ionisation in positive ion mode |
| SRM Transitions | Tofacitinib: 313.0 > 173.06; Tofacitinib-d3: 316.3 > 176.1 |
Selected Reaction Monitoring (SRM) Transition Optimization
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique ideal for quantifying analytes in complex mixtures. nih.govwashington.eduproteomics.com.au The methodology involves the selection of a specific precursor ion, its fragmentation, and the subsequent monitoring of a specific product ion. This dual-selection process significantly enhances the signal-to-noise ratio, providing high specificity. nih.gov
In the analysis of this compound, the molecule is first ionized, and the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole of a triple quadrupole mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The optimization of SRM transitions involves identifying the precursor-to-product ion transitions that yield the highest and most consistent signal.
For the non-deuterated tofacitinib, a common transition monitored is m/z 313.2 → 149.2. nih.govjournaljpri.comnih.gov For this compound, which serves as an internal standard, the precursor ion is shifted by the mass of the deuterium (B1214612) atoms. A reported SRM transition for tofacitinib-d3 is 316.3 > 176.1. rsc.orgnih.gov Another study reports a transition of m/z 316 → 149 for a ¹³C₃, ¹⁵N-labeled tofacitinib internal standard. nih.gov The optimization process also involves adjusting the collision energy to maximize the intensity of the desired product ion.
Table 1: Example SRM Transitions for Tofacitinib and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tofacitinib | 313.2 | 149.2 |
| This compound | 316.3 | 176.1 |
| Tofacitinib-¹³C₃, ¹⁵N | 316.0 | 149.0 |
Data compiled from multiple sources. nih.govjournaljpri.comnih.govrsc.orgnih.govnih.gov
Heated Electrospray Ionization in Positive Ion Mode
Heated Electrospray Ionization (HESI) is a soft ionization technique that converts ions in solution into gaseous ions by applying heat and a high voltage. thermofisher.com For the analysis of this compound, HESI is typically operated in the positive ion mode. This is because the basic nitrogen atoms in the tofacitinib structure are readily protonated, forming a protonated molecule [M+H]⁺. thermofisher.com
The use of heated auxiliary gas in HESI facilitates the desolvation of the electrospray droplets, which can enhance ionization efficiency and reduce matrix effects, especially in complex biological samples. thermofisher.comnih.gov Key parameters that are optimized to achieve a stable and intense ion signal include the spray voltage, capillary temperature, sheath gas flow rate, and auxiliary gas flow rate. For instance, one method for tofacitinib analysis optimized the mass spectrometer settings to a spray voltage of 5000 V, a capillary temperature of 369 °C, and a vaporizer temperature of 353 °C. rsc.org The positive ion mode is generally preferred for basic compounds like tofacitinib as it typically provides greater sensitivity. thermofisher.comnih.gov
Qualitative and Quantitative Analysis using Isotope-Labeled Internal Standards
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry. medchemexpress.com this compound serves as an ideal internal standard for the analysis of tofacitinib because it is chemically identical to the analyte and thus behaves similarly during sample preparation, chromatography, and ionization. However, it is easily distinguished by its mass in the mass spectrometer.
In this analytical approach, a known quantity of this compound is added to each sample before any processing steps. The ratio of the signal from the analyte (tofacitinib) to the signal from the internal standard (this compound) is then measured. This ratio is used for quantification, as it corrects for any variability in extraction recovery, matrix effects, or instrument response.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards with known concentrations of tofacitinib and a constant concentration of this compound. The concentration of tofacitinib in unknown samples is then determined by interpolating the measured analyte-to-internal-standard ratio on this curve. This method has been successfully applied to quantify tofacitinib in various biological matrices, such as human plasma. nih.govjournaljpri.comresearchgate.net Qualitatively, the detection of the specific SRM transition for this compound at the expected retention time confirms its presence and the integrity of the analytical run.
Spectroscopic and Other Ancillary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the confirmation of isotopic labeling. To verify the precise location of the deuterium atoms in this compound, ¹H NMR (proton NMR) is a primary technique. By comparing the ¹H NMR spectrum of the deuterated compound with that of an unlabeled tofacitinib standard, the sites of deuteration can be identified by the disappearance or significant reduction of the corresponding proton signals.
For instance, if the deuterium atoms are incorporated into a methyl group, the characteristic singlet or multiplet associated with those protons in the unlabeled compound's spectrum will be absent in the spectrum of the deuterated analog. While ²H NMR (deuterium NMR) can directly detect the deuterium nuclei, the comparative ¹H NMR approach is often more straightforward and conclusive for confirming the position of the labels.
UV-Visible Spectrophotometry for Bulk Drug Analysis
UV-Visible spectrophotometry is a robust and widely used technique for the quantitative analysis of bulk drug substances. bepls.com This method is based on the principle that a compound absorbs light at a specific wavelength. For tofacitinib, the wavelength of maximum absorbance (λmax) has been reported to be around 286-287 nm in water or methanol. bepls.comijper.orgpharmasm.com
To perform a bulk drug analysis, a standard solution of this compound is prepared, and its absorbance is measured at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. A calibration curve is typically generated by measuring the absorbance of several standard solutions of known concentrations. This allows for the accurate determination of the concentration of the bulk drug substance. This method is valued for its simplicity, speed, and cost-effectiveness in quality control settings. bepls.com Studies have shown that this method is linear over a concentration range of 2-10 µg/ml with a high correlation coefficient. bepls.com
Method Validation and Qualification for Research Applications
For any analytical method to be used in research, it must undergo a thorough validation process to ensure that the results are reliable and reproducible. usp.orgjournaljpri.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation of a method for the analysis of this compound would typically follow guidelines such as those from the International Council for Harmonisation (ICH). journaljpri.comjchr.org
The key parameters assessed during method validation include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For tofacitinib, linearity has been demonstrated in concentration ranges such as 0.05-100 ng/mL in plasma. nih.govresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as percent recovery, which for tofacitinib assays has been shown to be in the range of 96.2-103.1%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with intra- and inter-batch precision for tofacitinib analysis reported to be between 2.1-5.1%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 |
| Accuracy (% Recovery) | Closeness of measured value to true value | 80-120% (or 85-115% for smaller concentrations) |
| Precision (%RSD) | Agreement between repeated measurements | ≤ 15% (≤ 20% at LOQ) |
| Stability | Analyte stability under various conditions | Within ±15% of initial concentration |
These are general criteria and may vary depending on the specific application and regulatory requirements.
Evaluation of Linearity, Accuracy, and Precision in Research Matrices
The validation of an analytical method rigorously assesses its linearity, accuracy, and precision to ensure reliable performance. Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. In methods developed for Tofacitinib, linearity is consistently established over various concentration ranges, with correlation coefficients (r²) frequently exceeding 0.999, indicating a strong linear relationship. nih.govd-nb.inforjlbpcs.com For instance, a UPLC-MS/MS method for Tofacitinib in human plasma demonstrated linearity from 0.05 to 100 ng/mL. nih.govresearchgate.net Another RP-HPLC method showed a linear range of 15-90 μg/mL. rjlbpcs.com
Accuracy refers to the closeness of the test results to the true value. It is often evaluated through recovery studies at different concentration levels. For Tofacitinib, accuracy studies conducted at 50%, 100%, and 150% of the target concentration have shown high percentage recoveries, typically within the range of 96.2% to 103.1%. nih.govrjlbpcs.comresearchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For Tofacitinib analytical methods, both intra-day and inter-day precision are evaluated. Studies have reported intra- and inter-batch precision (%CV) ranging from 2.1% to 5.1%, which is well within acceptable limits for bioanalytical methods. nih.govresearchgate.net Method precision evaluated by the %RSD is consistently found to be less than 2%. rjlbpcs.com
| Parameter | Finding | Typical Range/Value | Source |
|---|---|---|---|
| Linearity (Concentration Range) | Demonstrates a direct proportional relationship between concentration and instrument response. | 0.05-100 ng/mL | nih.govresearchgate.net |
| Linearity (Correlation Coefficient) | Indicates the strength of the linear relationship. | ≥ 0.9978 | nih.govresearchgate.net |
| Accuracy (% Recovery) | Measures the closeness of results to the true value. | 96.2% - 103.1% | nih.govresearchgate.net |
| Precision (%CV / %RSD) | Evaluates the repeatability and reproducibility of the method. | < 5.1% | nih.govresearchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pnrjournal.com These parameters are critical for assessing the sensitivity of an analytical method.
For methods analyzing Tofacitinib and its impurities, LOD and LOQ are determined using approaches such as the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by injecting a series of diluted solutions with known concentrations. d-nb.info The LOQ is validated by demonstrating acceptable precision and accuracy at that concentration. rsc.org In a stability-indicating HPLC method, the LOD for Tofacitinib impurities was 0.03%, with an LOQ of 0.05%–0.06%. d-nb.info Another RP-HPLC method developed for determining cleaning residues established an LOD and LOQ of 0.006 µg/mL and 0.019 µg/mL, respectively. amazonaws.comjournaljpri.com A highly sensitive HPLC MS/MS assay for tofacitinib in serum established a lower limit of quantification (LLOQ) of 0.1 ng ml−1. rsc.org
| Parameter | Methodology | Reported Value | Source |
|---|---|---|---|
| LOD | RP-HPLC for Cleaning Residue (Swab) | 0.006 µg/mL | amazonaws.comjournaljpri.com |
| LOQ | RP-HPLC for Cleaning Residue (Swab) | 0.019 µg/mL | amazonaws.comjournaljpri.com |
| LOD | HPLC for Impurities | 0.03% | d-nb.info |
| LOQ | HPLC for Impurities | 0.05% - 0.06% | d-nb.info |
| LLOQ | HPLC MS/MS in Serum | 0.1 ng/mL | rsc.org |
Assessment of Robustness and Ruggedness in Research Protocols
Robustness and ruggedness are key validation parameters that assess the reliability of an analytical method during normal use.
Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters. ijsdr.org It provides an indication of its reliability during routine application. For HPLC-based methods, these variations can include changes in flow rate (e.g., ±10%), column temperature (e.g., ±3-5°C), and mobile phase composition or pH. usp.orgjmchemsci.com In a validated method for Tofacitinib, robustness was confirmed by deliberately altering the flow rate and mobile phase composition, with the results remaining within acceptable limits. ijsdr.org
Ruggedness , also known as intermediate precision, assesses the reproducibility of test results under varied conditions, such as using different instruments, different analysts, or conducting the analysis on different days. ijsdr.org This demonstrates the method's transferability and reliability in different laboratory environments. For Tofacitinib analysis, ruggedness has been demonstrated by having two different analysts conduct the study on different systems, with the results showing no significant deviations. ijsdr.org
| Validation Parameter | Description | Typical Variations Tested | Source |
|---|---|---|---|
| Robustness | Measures the method's resilience to small, deliberate changes in its parameters. | Flow Rate (±10%), Column Temperature (±5°C), Mobile Phase pH (±0.2) | usp.org |
| Ruggedness (Intermediate Precision) | Assesses the reproducibility of results under different conditions. | Different Analysts, Different Instruments, Different Days | ijsdr.org |
Stability-Indicating Method Development for Impurities
A stability-indicating method is an analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients. iosrjournals.org The development of such methods is crucial for determining the stability of a drug substance and its formulation. ijsart.com
This is typically achieved through forced degradation studies, where the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. d-nb.infoiosrjournals.org For Tofacitinib, studies have shown that the compound is sensitive to alkali (base) stress conditions and may show mild degradation under thermal stress. pnrjournal.comiosrjournals.org The developed analytical methods were able to effectively separate the degradation products from the parent Tofacitinib peak, confirming the specificity and stability-indicating nature of the assay. d-nb.info Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is homogenous and free from co-eluting impurities under all stress conditions. usp.org The stability of Tofacitinib in analytical solutions has also been confirmed, for instance, for up to 24 hours at room temperature. d-nb.info
| Stress Condition | Observation | Method Capability | Source |
|---|---|---|---|
| Acid Hydrolysis | Minor degradation may be observed. | Degradant peaks are well resolved from the Tofacitinib peak. | usp.org |
| Base (Alkali) Hydrolysis | Significant degradation observed. | Method demonstrates good selectivity and specificity for the parent drug. | d-nb.infopnrjournal.com |
| Oxidative Degradation (e.g., H₂O₂) | Slight degradation may occur. | The method resolves the parent compound from any oxidative degradants. | iosrjournals.org |
| Thermal Degradation | Mild degradation observed under heat. | The method is suitable for assessing thermal stability. | iosrjournals.org |
| Photolytic Degradation (UV Light) | Tofacitinib found to be generally stable. | No significant degradation products interfere with quantification. |
Pharmacological Investigations of 3r,4s Tofacitinib D3 in Preclinical Models
In Vitro Functional Studies
Investigations on Osteoclast-Mediated Bone Resorption Pathways
Tofacitinib (B832) has been shown to modulate the pathways involved in osteoclast-mediated bone resorption, a key process in the structural joint damage seen in rheumatoid arthritis (RA). Preclinical studies suggest that Tofacitinib suppresses this damage by reducing the production of RANKL (Receptor Activator of Nuclear Factor-κB Ligand), a critical factor for osteoclast formation and activation. wustl.edunih.gov In a rat model of adjuvant-induced arthritis (AIA), treatment with Tofacitinib led to a dramatic reduction in osteoclast-mediated bone resorption. nih.gov This effect was correlated with a decrease in RANKL-positive cells within the arthritic paws. nih.gov
While some in vitro research indicated Tofacitinib did not directly impact the differentiation or function of human osteoclasts, it significantly decreased RANKL production by activated T lymphocytes in a concentration-dependent manner. nih.gov This suggests the protective effect on bone is secondary to its immunomodulatory action on T cells. nih.gov Other studies, however, have demonstrated that Tofacitinib can dose-dependently reduce osteoclast differentiation and activity in vitro. mdpi.comresearchgate.net This may help explain the observed inhibition of radiographic structural damage in clinical settings. mdpi.com
Further research has indicated that JAK inhibition with compounds like Tofacitinib may also promote a positive balance in bone turnover. nih.govnih.gov In murine models, Tofacitinib enhanced osteoblast function and improved bone mass. nih.gov This is supported by findings that JAK inhibition can lead to an upregulation of osteoanabolic genes and the mineralization capability of osteoblasts. wustl.edu
Table 1: Effect of Tofacitinib on Bone Turnover Markers
| Marker | Effect | Implication | Source |
|---|---|---|---|
| RANKL | Decreased | Inhibition of osteoclast formation and activity | wustl.edunih.govnih.gov |
| CTX (C-terminal telopeptide of type I collagen) | Decreased | Reduced bone resorption | nih.govnih.gov |
| OPG (Osteoprotegerin) | Increased | Inhibition of RANKL, leading to reduced bone resorption | nih.govnih.gov |
| OC (Osteocalcin) | Increased | Increased bone formation | nih.govnih.gov |
Preclinical In Vivo Animal Model Studies
The efficacy of Tofacitinib has been extensively evaluated in various preclinical in vivo models of arthritis. The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rodents are commonly used as they mimic many features of human rheumatoid arthritis. atlantic-bone-screen.comtbzmed.ac.ir
In the rat AIA model, Tofacitinib treatment markedly reduced key clinical signs of the disease. nih.gov Similarly, in a mouse CIA model, Tofacitinib administration also led to a significant decrease in arthritis severity. nih.govbmj.com Another study utilizing an IL-23-driven murine model of psoriasis and arthritis demonstrated that Tofacitinib therapy ameliorated both psoriatic-like plaques and joint swelling. acrabstracts.org These models have been crucial in establishing the compound's anti-inflammatory and disease-modifying potential before clinical translation. researchgate.net
In preclinical arthritis models, Tofacitinib treatment leads to a significant reduction in inflammatory markers and a slowing of disease progression. In the rat AIA model, Tofacitinib rapidly reduced levels of interleukin-6 (IL-6) in paw tissue within hours of the first dose. nih.gov In the mouse CIA model, Tofacitinib treatment decreased serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF). bmj.com
Studies have also shown that Tofacitinib can downregulate plasma levels of other key inflammatory mediators, including granulocyte colony-stimulating factor, CCL2, and CXCL10 in arthritic mice. nih.gov The treatment effectively reduces clinical scores of arthritis and hind paw edema. bmj.comresearchgate.net In an IL-23-driven arthritis model, Tofacitinib increased the presence of chemokines associated with a shift toward anti-inflammatory Type 2 immunity while decreasing chemokines that recruit immune cells to inflamed sites. acrabstracts.org
Table 2: Tofacitinib's Effect on Disease Progression in a Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Outcome with Tofacitinib Treatment | Source |
|---|---|---|
| Clinical Score | Significantly reduced | bmj.com |
| Hind Paw Edema | Significantly reduced | bmj.com |
| Serum TNF | Significantly decreased | bmj.com |
| Serum IL-6 | No significant difference (p=0.08) | bmj.com |
| Body Weight | Significant gain compared to vehicle | bmj.com |
Histopathological examination of target tissues from preclinical arthritis models confirms the therapeutic effects of Tofacitinib at a microscopic level. In the rat AIA model, analysis of the hind paws revealed that Tofacitinib treatment significantly reduced inflammatory cell infiltration. nih.gov This was evidenced by a decrease in the numbers of CD68/ED-1+ macrophages and CD3+ T lymphocytes in the joint tissue. nih.gov
Furthermore, histological scoring of tibio-tarsal joints in the mouse CIA model has been used to assess the degree of inflammation, pannus formation, and cartilage/bone erosion. bmj.com Studies consistently show that Tofacitinib protects against structural joint damage. nih.gov This includes a reduction in bone resorption and preservation of joint architecture, which aligns with the observed decreases in inflammatory markers and RANKL expression. nih.gov
Direct preclinical studies comparing the pharmacodynamic responses of (3R,4S)-Tofacitinib-d3 to its non-deuterated parent compound, Tofacitinib, are not extensively available in the public domain. The primary rationale for deuteration is to alter the drug's pharmacokinetics, typically by slowing the rate of metabolic breakdown by cytochrome P450 enzymes. mdpi.com This modification can lead to increased drug exposure (higher AUC) and a longer half-life, which may, in turn, influence the duration or magnitude of the pharmacodynamic effect. However, without direct comparative studies, any differences in the pharmacodynamic profiles of Tofacitinib and this compound remain theoretical. The fundamental mechanism of JAK inhibition is expected to be identical.
Research has explored localized delivery systems to concentrate Tofacitinib at the site of inflammation, thereby enhancing efficacy and minimizing systemic exposure. Preclinical in vivo animal studies have investigated the pharmacokinetic and pharmacodynamic profiles of intra-cecal (IC) administration of Tofacitinib for inflammatory bowel disease, a condition also driven by inflammatory cytokines. nih.gov
These studies showed that targeted IC delivery could achieve equivalent target tissue exposure with a 10- to 15-fold lower dose compared to traditional oral administration. nih.gov This localized approach resulted in significantly lower systemic drug levels while potentiating pharmacodynamic effects at the inflamed site. nih.gov A soluble liquid formulation for IC administration was also shown to increase absorption into the mucosa and improve coverage in the distal colon. nih.gov These findings suggest that localized delivery can maximize the therapeutic effects of Tofacitinib while potentially reducing the risk of systemic side effects. nih.gov
Table 3: Comparison of Oral vs. Intra-cecal (IC) Tofacitinib Delivery in Preclinical Models
| Parameter | Oral (PO) Administration | Intra-cecal (IC) Administration | Source |
|---|---|---|---|
| Relative Dose | Standard Dose | 10-15x lower than PO | nih.gov |
| Target Tissue Exposure | Equivalent to IC | Equivalent to PO | nih.gov |
| Systemic Plasma Exposure | High | Significantly lower than PO | nih.gov |
| Pharmacodynamic Effect | Dose-dependent | Potentiated at lower doses | nih.gov |
Metabolic and Pharmacokinetic Studies of 3r,4s Tofacitinib D3 in Research Systems
In Vitro Metabolism Studies
Hepatic and Intestinal Microsomal Metabolism
In vitro studies using liver and intestinal microsomes are fundamental for elucidating the metabolic pathways of xenobiotics. For the parent compound, Tofacitinib (B832), these systems have been instrumental in characterizing its metabolic fate. Studies have shown that Tofacitinib undergoes significant metabolism in both hepatic and intestinal microsomes, indicating a potential for first-pass metabolism in both organs. nih.gov
Role of Cytochrome P450 Enzymes (CYP3A4, CYP2C19) and Glucuronide Conjugation
The clearance of Tofacitinib is predominantly driven by hepatic metabolism, which accounts for approximately 70% of its elimination. clinpgx.orgnih.govchemicalbook.com The remaining 30% is excreted unchanged via the kidneys. clinpgx.orgchemicalbook.comnih.gov The metabolic processes are primarily mediated by the cytochrome P450 (CYP) enzyme system. clinpgx.orgnih.gov
Specifically, CYP3A4 is the major enzyme responsible for Tofacitinib metabolism, contributing to about 53% of its metabolic clearance. nih.govdovepress.com CYP2C19 plays a lesser, but still significant, role, accounting for approximately 17% of the metabolic clearance. nih.govdovepress.com In addition to oxidation by CYP enzymes, Tofacitinib also undergoes Phase II metabolism through glucuronide conjugation. nih.govnih.govnih.gov
Identification of Metabolites and Metabolic Pathways
The biotransformation of Tofacitinib is complex, leading to the formation of multiple metabolites. In a human radiolabeled study, eight metabolites were identified, each accounting for less than 8% of the total circulating radioactivity, with the parent drug representing over 65%. pfizermedical.com A comprehensive in vitro study using liver microsomes from mice, rats, monkeys, and humans identified a total of 13 metabolites, including one glucuronide conjugate. nih.gov
The primary metabolic pathways for Tofacitinib have been identified as:
N-demethylation: Removal of the methyl group from the piperidine ring's nitrogen. nih.govclinpgx.orgnih.gov
Oxidation: This occurs at several positions, including the pyrrolopyrimidine ring, the piperidine ring, and the piperidine ring side chain. clinpgx.orgnih.govnih.gov
Glucuronidation: Conjugation with glucuronic acid to form a more water-soluble metabolite. nih.gov
For (3R,4S)-Tofacitinib-d3, the deuteration directly targets the N-demethylation pathway. This would likely result in a significant reduction in the formation of the corresponding N-desmethyl metabolite. Consequently, a metabolic shift might occur, potentially increasing the formation of metabolites through the alternative oxidative pathways.
| Metabolite Type | Metabolic Pathway |
| N-desmethyl Tofacitinib | N-demethylation |
| Hydroxylated Metabolites | Oxidation of the pyrrolopyrimidine ring |
| Hydroxylated Metabolites | Oxidation of the piperidine ring |
| Carbonyl Metabolite | Oxidation of the piperidine ring side-chain |
| Glucuronide Conjugate | Glucuronidation |
Deuterium (B1214612) Isotope Effects on Metabolic Rates
The substitution of hydrogen with deuterium can significantly decrease the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the kinetic deuterium isotope effect (KIE), is due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov
In the context of drug metabolism, this strategy is employed to slow down metabolic pathways, particularly those mediated by CYP enzymes. nih.gov The N-demethylation of tertiary amines, a common metabolic pathway for many drugs including Tofacitinib, is known to be subject to a significant KIE. nih.govacs.org Studies on other N-methylated compounds have shown that replacing the N-CH3 group with an N-CD3 group can substantially reduce the rate of N-demethylation in liver microsomes. nih.gov
In Vivo Pharmacokinetic Investigations in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Other Relevant Species
The ADME properties of Tofacitinib have been characterized in several animal models, with rats being a frequently used species. In rats, orally administered Tofacitinib is rapidly absorbed. nih.gov However, it exhibits low oral bioavailability (approximately 29.1% in one study), which is attributed to significant first-pass metabolism in both the intestine and the liver. nih.govresearchgate.net
Following absorption, Tofacitinib is distributed throughout the body. Elimination occurs through both metabolic clearance (approximately 70%) and renal excretion of the unchanged drug (approximately 30%). nih.govchemicalbook.com
For this compound, the ADME profile is expected to be altered primarily in the metabolism and excretion phases. The absorption and distribution are unlikely to be significantly affected by the isotopic substitution. However, the anticipated reduction in the rate of metabolic clearance due to the KIE could lead to several changes in the in vivo pharmacokinetic parameters compared to Tofacitinib. These potential changes include a higher maximum plasma concentration (Cmax), an increased area under the plasma concentration-time curve (AUC), and a longer elimination half-life (t1/2). Consequently, the pattern of excreted metabolites would also be expected to change, with a lower proportion of the N-desmethyl metabolite and a potentially higher proportion of metabolites from other pathways.
| Parameter | Tofacitinib (in Rats) | This compound (Hypothesized) | Rationale for Change |
| Oral Bioavailability (F) | Low (~29%) nih.gov | Potentially Increased | Reduced first-pass metabolism due to slower N-demethylation. |
| Area Under the Curve (AUC) | Dose-dependent nih.gov | Increased | Decreased metabolic clearance. |
| Maximum Concentration (Cmax) | Dose-dependent nih.gov | Potentially Increased | Slower initial clearance could lead to higher peak concentrations. |
| Clearance (CL) | Relatively High | Decreased | Slower rate of CYP-mediated N-demethylation. |
| Half-life (t1/2) | Short | Prolonged | Slower elimination due to reduced metabolic clearance. |
| Excretion | ~70% metabolism, 30% renal chemicalbook.com | Shift in metabolite profile | Reduced N-demethylation, potential increase in other metabolites. |
Evaluation of Oral Bioavailability and First-Pass Metabolism (Hepatic and Intestinal)
The oral bioavailability of Tofacitinib is significantly influenced by first-pass metabolism in both the intestine and the liver, a phenomenon extensively studied in rat models. Following oral administration of a 10 mg/kg dose of Tofacitinib to rats, the absolute bioavailability (F) was determined to be 29.1%. nih.govresearchgate.netnih.gov Investigations revealed that only a small fraction of the administered dose, 3.16%, remained unabsorbed from the gastrointestinal tract. nih.govresearchgate.netnih.govnih.gov This indicates that approximately 96.8% of the drug is absorbed, but a substantial portion, about 67.7%, is eliminated by first-pass metabolism before it can reach systemic circulation. nih.gov
Further research has dissected the relative contributions of intestinal and hepatic metabolism to this first-pass effect. Studies comparing drug concentrations after administration into the duodenum versus the portal vein showed that the area under the plasma concentration-time curve (AUC) was significantly lower in the former case. nih.govresearchgate.netnih.govsigmaaldrich.com This suggests that a significant amount of metabolism occurs within the intestinal wall. It was estimated that the intestinal first-pass effect is responsible for metabolizing approximately 46.1% of an orally administered dose. nih.govresearchgate.netnih.govsigmaaldrich.com
Similarly, by comparing AUC values after administration into the portal vein versus intravenous administration, the extent of hepatic first-pass metabolism was quantified. The data indicated that the hepatic first-pass effect eliminates about 21.3% of the initial oral dose after the drug is absorbed and enters the portal vein. nih.govresearchgate.netnih.govsigmaaldrich.com Collectively, these findings from research systems demonstrate that the relatively low oral bioavailability of Tofacitinib in rats is predominantly due to extensive intestinal first-pass metabolism, with the liver also playing a significant role. nih.govresearchgate.netnih.gov In humans, for comparison, the oral absolute bioavailability is considerably higher at 74%, with hepatic clearance accounting for about 70% of total clearance and renal clearance for the remaining 30%. mdpi.comclinpgx.orgnih.gov
| Parameter | Percentage of Oral Dose | Reference |
|---|---|---|
| Bioavailable Fraction (F) | 29.1% | nih.govresearchgate.netnih.gov |
| Unabsorbed Fraction | 3.16% | nih.govresearchgate.netnih.gov |
| Metabolized by Intestinal First-Pass Effect | ~46.1% | nih.govresearchgate.netnih.gov |
| Metabolized by Hepatic First-Pass Effect | ~21.3% | nih.govresearchgate.netnih.gov |
Compartmental and Non-Compartmental Pharmacokinetic Analysis
The pharmacokinetic properties of Tofacitinib have been characterized using both non-compartmental and compartmental analysis methods. nih.govabbvie.com Non-compartmental analysis (NCA) is frequently employed in clinical studies, such as bioequivalence trials, to estimate key pharmacokinetic parameters directly from plasma concentration-time data without assuming a specific model structure. nih.govnih.gov
In a human bioequivalence study, NCA was used to determine parameters like the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC). nih.govnih.gov For instance, after a single 5 mg dose of Tofacitinib, the mean Cmax was found to be between 50.61 and 52.67 ng/mL, and the mean AUC from time zero to the last quantifiable concentration (AUClast) was approximately 133.5 to 133.9 ng∙h/mL. nih.govnih.gov
Compartmental analysis, often using a mixed-effects modeling approach, is also utilized to provide a more detailed description of the drug's absorption, distribution, and elimination. abbvie.com This method was used to construct a model describing the pharmacokinetics of Tofacitinib in both healthy subjects and patients with rheumatoid arthritis. abbvie.com Such models are valuable for simulating concentration-time profiles and understanding the influence of various factors on the drug's pharmacokinetics. abbvie.com Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate pharmacokinetic profiles and predict drug exposure in various scenarios. mdpi.com
Dose-Dependent Pharmacokinetics and Saturation Phenomena
Studies in rat models have revealed that Tofacitinib exhibits dose-dependent pharmacokinetics, particularly at higher dose levels, suggesting the saturation of metabolic pathways. nih.govresearchgate.netnih.gov When Tofacitinib was administered intravenously at doses of 5, 10, 20, and 50 mg/kg, the dose-normalized AUC was significantly higher at the 50 mg/kg dose compared to the lower doses. nih.govresearchgate.netnih.govsigmaaldrich.com This finding points towards a potential saturation of the hepatic metabolism of Tofacitinib at high concentrations. nih.govresearchgate.netnih.gov
A similar non-linear pattern was observed following oral administration. When rats were given oral doses of 10, 20, 50, and 100 mg/kg, the dose-normalized AUC increased disproportionately with the dose, being significantly higher at 100 mg/kg than at the lower doses. nih.govresearchgate.netnih.govsigmaaldrich.com This suggests that the intestinal first-pass metabolism of Tofacitinib can also become saturated at high intraluminal drug concentrations. nih.govresearchgate.netnih.gov For example, the dose-normalized AUC at 100 mg/kg was over four times greater than that at 10 mg/kg. nih.gov In contrast to these findings in animal models, the pharmacokinetics of Tofacitinib in humans have been found to be linear and dose-proportional across a wide range of doses, from 0.1 mg to 100 mg. mdpi.comnih.gov
Applications in Drug-Drug Interaction Research using Animal Models
Animal models are critical tools for investigating the potential for drug-drug interactions (DDIs). Studies utilizing rat models have been instrumental in evaluating how co-administered drugs may alter the pharmacokinetics of Tofacitinib. Tofacitinib is primarily metabolized by cytochrome P450 (CYP) enzymes; in rats, the key enzymes are believed to be CYP3A1(23)/2 and CYP2C11, whereas in humans, they are primarily CYP3A4 and CYP2C19. nih.govclinpgx.org
Research has explored the interaction between Tofacitinib and lipid-lowering agents like Simvastatin and Lovastatin in rats. nih.gov In vitro experiments using rat liver microsomes demonstrated that both Simvastatin and Lovastatin significantly inhibited the metabolism of Tofacitinib. nih.gov This inhibitory effect suggests a potential for competitive inhibition of the metabolic pathway.
These in vitro findings were corroborated by in vivo pharmacokinetic studies. When rats were pretreated with either Simvastatin or Lovastatin for seven days before receiving an oral dose of Tofacitinib, the systemic exposure (AUC) to Tofacitinib was increased. nih.gov This indicates that the co-administration of these statins can reduce the first-pass metabolism and/or systemic clearance of Tofacitinib in this animal model. nih.gov Such studies are essential for predicting potential DDIs in clinical settings, where co-administration of Tofacitinib with potent inhibitors of CYP3A4 (like Ketoconazole) or inducers (like Rifampicin) has been shown to significantly alter its plasma concentrations. mdpi.comnih.gov
The Role of Deuterium Labeling in Investigating Tofacitinib and Analogues
Deuterated Compounds as Probes for Mechanistic Metabolism Studies
The use of deuterated compounds like (3R,4S)-Tofacitinib-d3 is instrumental in conducting mechanistic metabolism studies. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of this bond, is slowed. This phenomenon allows researchers to probe the intricate details of a drug's biotransformation.
Elucidation of Rate-Limiting Steps in Biotransformation
The metabolism of Tofacitinib (B832) is primarily mediated by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19. nih.govpfizermedical.comresearchgate.netclinpgx.org These enzymes catalyze several metabolic pathways, including oxidation and N-demethylation. nih.govresearchgate.netclinpgx.org By selectively placing deuterium atoms at positions susceptible to metabolic attack, researchers can investigate the rate-limiting steps of Tofacitinib's biotransformation.
Understanding Reactive Metabolite Formation and Detoxification Pathways
Some drugs can be metabolized into chemically reactive metabolites that may lead to adverse drug reactions. Studies have shown that Tofacitinib can be oxidized to a reactive nitrenium ion by myeloperoxidase (MPO) in neutrophils, which can then form conjugates with cellular macromolecules. researchgate.net Deuterium labeling can be a valuable tool in understanding the formation and detoxification of such reactive species.
By introducing deuterium at the site of metabolic activation, the rate of formation of the reactive metabolite can be slowed due to the kinetic isotope effect. This allows for a more detailed investigation of the subsequent detoxification pathways. Researchers can study whether the reduced formation of the reactive species leads to a decrease in the formation of downstream adducts, providing evidence for the bioactivation pathway. This approach can help in designing safer drug candidates by modifying the metabolic hotspots prone to forming toxic metabolites.
Deuterated Compounds as Internal Standards in Bioanalytical Assays
This compound and other stable isotope-labeled analogues are widely utilized as internal standards in bioanalytical assays for the quantification of Tofacitinib in biological matrices like human plasma. rsc.orgnih.govresearchgate.net The use of a deuterated internal standard is considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comkcasbio.comnih.gov
Enhancing Analytical Precision and Accuracy for Quantitative Analysis
The primary advantage of using a deuterated internal standard is its ability to mimic the behavior of the analyte (non-deuterated Tofacitinib) during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comresearchgate.net Since the physical and chemical properties of this compound are nearly identical to the parent compound, it experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and chromatographic retention. kcasbio.com This co-elution and similar ionization behavior allow for the correction of variability introduced during the analytical process, leading to highly precise and accurate quantification.
Numerous validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the quantification of Tofacitinib in human plasma, employing deuterated Tofacitinib as the internal standard. nih.govresearchgate.net These methods demonstrate excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. nih.gov
| Parameter | Tofacitinib | This compound (Internal Standard) | Reference |
| Precursor Ion (m/z) | 313.0 | 316.3 | rsc.org |
| Product Ion (m/z) | 173.06 | 176.1 | rsc.org |
| Linearity Range | 0.05-100 ng/mL | N/A | nih.govresearchgate.net |
| Intra- and Inter-batch Precision (% CV) | 2.1-5.1% | N/A | nih.gov |
| Accuracy | 96.2-103.1% | N/A | nih.gov |
Strategies for Improving Pharmacokinetic Properties Through Deuteration
Deuteration can be strategically employed to improve the pharmacokinetic properties of a drug, a concept often referred to as "deuterium switching". nih.govresearchgate.netdntb.gov.ua The underlying principle is the kinetic isotope effect, which can slow down the rate of metabolic clearance, thereby altering key pharmacokinetic parameters. ijeat.orgresearchgate.net
Modulation of Half-Life and Systemic Exposure
By replacing hydrogen with deuterium at a primary site of metabolism, the metabolic rate of a drug can be reduced, leading to a longer half-life (t½) and increased systemic exposure (Area Under the Curve or AUC). musechem.comnih.govtandfonline.com For Tofacitinib, which has a relatively short half-life of about 3 hours, this approach could potentially lead to a less frequent dosing regimen. researchgate.netchemicalbook.com
Potential for Reduced Metabolic Burden and Drug Interactions
The introduction of deuterium at specific sites of metabolic activity in the Tofacitinib molecule, creating this compound, is hypothesized to reduce the rate of metabolism by CYP3A4 and CYP2C19. This slowing of metabolic processes could lead to several beneficial effects, including a reduced metabolic burden on the liver and a lower potential for drug-drug interactions.
Potential Impact of Deuteration on Tofacitinib Metabolism
| Metabolic Pathway | Key Enzymes | Potential Effect of Deuteration | Expected Outcome |
|---|---|---|---|
| N-demethylation | CYP3A4, CYP2C19 | Slower rate of demethylation due to the kinetic isotope effect. | Increased half-life of the parent drug, reduced formation of the N-desmethyl metabolite. |
Drug Interactions: The metabolism of Tofacitinib by CYP3A4 and CYP2C19 makes it susceptible to interactions with other drugs that are inhibitors or inducers of these enzymes. Co-administration with strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the systemic exposure of Tofacitinib. nih.govdovepress.com Conversely, co-administration with inducers of these enzymes can decrease its efficacy.
By reducing the reliance on these metabolic pathways, this compound could exhibit a diminished potential for such drug-drug interactions. If the rate of metabolism is slower, the impact of an enzyme inhibitor or inducer would theoretically be less pronounced. This could lead to a more predictable pharmacokinetic profile when co-administered with other medications, a significant advantage in patients who are often on multiple therapies.
Predicted Impact of Deuteration on Tofacitinib Drug Interactions
| Interacting Drug Class | Mechanism of Interaction with Tofacitinib | Predicted Effect with this compound |
|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Inhibition of Tofacitinib metabolism, leading to increased exposure. | Potentially less pronounced increase in exposure due to a slower intrinsic metabolic rate. |
It is important to note that while the theoretical basis for these benefits is strong, the actual effects of deuterium labeling on the metabolic burden and drug interaction profile of this compound can only be confirmed through dedicated in vitro and in vivo studies. Detailed research findings and specific data tables for this compound are not yet available in the public domain. However, the precedent set by other deuterated drugs suggests that this approach holds significant promise for optimizing the therapeutic profile of Tofacitinib. nih.govnih.gov
Comparative Stereochemical Research: 3r,4s Tofacitinib D3 Vs. 3r,4r Tofacitinib
Stereochemical Influence on Molecular Recognition and Binding
The three-dimensional structure of a drug molecule is critical for its ability to bind to its target protein. The difference in the spatial orientation of substituents between the (3R,4S) and (3R,4R) diastereomers of Tofacitinib (B832) results in significant variations in their interaction with the ATP-binding pocket of Janus kinases.
Differential Binding to Janus Kinase Isoforms
Tofacitinib exerts its therapeutic effect by inhibiting the activity of Janus kinases, a family of enzymes that play a crucial role in inflammatory and immune responses. The active (3R,4R)-Tofacitinib is known to inhibit JAK1, JAK2, and JAK3 with varying potencies. Research and quality control documentation consistently identify the (3R,4R) configuration as the effective inhibitor of JAK1 and JAK3. dcchemicals.com Conversely, other stereoisomers, including the (3R,4S) configuration, are considered to have no biological equivalence and are classified as impurities. dcchemicals.com
| Compound | Target Isoform | Binding Activity |
| (3R,4R)-Tofacitinib | JAK1, JAK3 | Active Inhibitor |
| (3R,4S)-Tofacitinib-d3 | JAK1, JAK3 | Inactive or Significantly Less Active |
Conformational Analysis and Molecular Dynamics Simulations
Molecular modeling studies have provided insights into the conformational preferences of Tofacitinib's stereoisomers within the JAK3 binding site. It has been demonstrated that only the (3R,4R) isomer binds to JAK3 in a conformation that closely resembles its own minimum energy state. selleckchem.com In contrast, the (3R,4S) diastereomer is forced into an unstable "half chair" or "twisted boat" conformation to fit within the active site. selleckchem.com This energetically unfavorable conformation for the (3R,4S) isomer likely contributes to its lack of significant biological activity.
The (3S,4S) isomer can adopt a more stable "chair" conformation within the JAK3 binding site; however, the axial and equatorial positioning of its substituents are energetically unfavorable, again highlighting the critical importance of the (3R,4R) configuration for effective binding. selleckchem.com
Comparison of In Vitro and In Vivo Biological Activity and Potency
The differences in molecular recognition and binding directly translate to a stark contrast in the biological activity and potency of the (3R,4S) and (3R,4R) isomers of Tofacitinib.
Relative Inhibitory Effects on JAK-STAT Signaling Cascades
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Tofacitinib's therapeutic efficacy stems from its ability to block this pathway. The active (3R,4R)-Tofacitinib has been shown to potently inhibit the phosphorylation of STAT proteins, which is a key step in the JAK-STAT signaling cascade.
Given that the (3R,4S) isomer is considered biologically inactive or significantly less active, its inhibitory effect on the JAK-STAT signaling cascade is presumed to be negligible. This lack of activity is a direct consequence of its poor binding to the JAK enzymes.
Application as an Inactive or Less Active Comparator in Research Models
The pronounced difference in activity between the stereoisomers makes (3R,4S)-Tofacitinib a valuable tool in research. It can be utilized as a negative control or an inactive comparator in studies investigating the mechanism of action of (3R,4R)-Tofacitinib. By comparing the effects of the active (3R,4R) isomer to the inactive (3R,4S) isomer, researchers can more definitively attribute the observed biological effects to the specific inhibition of the JAK-STAT pathway by the active compound. Multiple chemical suppliers explicitly label the (3R,4S), (3S,4R), and (3S,4S) isomers as "less active" enantiomers or diastereomers.
Stereospecific Metabolism and Pharmacokinetics
The metabolism of Tofacitinib is primarily carried out by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19 in the liver. While detailed studies specifically comparing the metabolism and pharmacokinetics of the (3R,4S) and (3R,4R) isomers are not extensively published, it is a well-established principle in pharmacology that stereochemistry can influence a drug's metabolic profile. Enzymes often exhibit stereoselectivity, meaning they may metabolize one stereoisomer at a different rate than another.
It is plausible that the (3R,4S) and (3R,4R) isomers of Tofacitinib are metabolized at different rates by CYP3A4 and CYP2C19, which could lead to differences in their pharmacokinetic profiles, such as their half-life and clearance from the body. However, without specific comparative data, this remains a theoretical consideration. The use of the deuterated analog, this compound, is intended to facilitate such pharmacokinetic studies by allowing for its distinction from the non-deuterated active drug in biological samples through mass spectrometry.
Differences in Metabolic Stability and Metabolite Formation
There is no available research that directly compares the in vitro or in vivo metabolic stability of this compound against (3R,4R)-Tofacitinib. Such a study would typically involve incubating both compounds with liver microsomes or hepatocytes to determine the rate of metabolism and identify any differences in the metabolites formed. The stereochemical difference between the cis ((3R,4S)) and trans ((3R,4R)) isomers could theoretically lead to differential recognition and processing by metabolic enzymes, potentially resulting in varied rates of clearance and unique metabolite profiles. The presence of deuterium (B1214612) in the this compound molecule could also influence its metabolic fate, a phenomenon known as the kinetic isotope effect, but without experimental data, any discussion would be purely speculative.
Stereo-Dependent Plasma Exposure in Preclinical Models
Similarly, a search for preclinical studies providing comparative plasma exposure data for the two specified stereoisomers yielded no results. A stereo-dependent plasma exposure study would involve administering this compound and (3R,4R)-Tofacitinib to preclinical models (e.g., rats or mice) and measuring the resulting plasma concentrations over time. This would allow for a comparison of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). Such data would be essential to understand if the different three-dimensional arrangement of atoms in the (3R,4S) isomer affects its absorption, distribution, metabolism, and excretion (ADME) properties in a living organism compared to the (3R,4R) isomer.
Future Directions and Emerging Research Avenues for 3r,4s Tofacitinib D3
Novel Synthetic Approaches for Complex Deuterated Stereoisomers
The synthesis of chirally pure deuterated compounds like (3R,4S)-Tofacitinib-d3 presents a significant chemical challenge, requiring high degrees of site- and stereoselectivity. nih.gov Future research is moving beyond traditional methods towards more efficient and precise asymmetric deuteration strategies.
Emerging approaches include:
Biocatalysis : The use of enzymes, such as α-oxo-amine synthases, offers a promising green chemistry approach. nih.gov These biocatalysts can operate in aqueous media (like D₂O) under mild conditions, eliminating the need for protecting groups and providing high stereoselectivity. nih.gov
Asymmetric Catalysis : The development of novel chiral metal complexes and organocatalysts is a key area of investigation for asymmetric deuteration. nih.govrsc.org These catalysts can facilitate reactions like reductive deuteration and hydrogen isotope exchange (HIE) with high enantioselectivity. rsc.orgresearchgate.net
Deuterium-Enabled Chiral Switching (DECS) : This strategy involves using deuterium (B1214612) to stabilize a specific chiral center. acs.orgnih.gov For molecules prone to rapid stereoisomerization, deuterium incorporation via the kinetic isotope effect can lock the desired conformation, enabling the isolation and study of a single, stable stereoisomer. acs.orgnih.gov
Late-Stage Functionalization : Methods that allow for the introduction of deuterium into a complex molecule at a late stage of synthesis are highly desirable. nih.gov This can involve isotopic exchange of hydrogen for deuterium on an advanced intermediate or the final molecule itself. acs.org
These advanced synthetic methods are crucial for producing complex molecules like this compound with the high isotopic and stereochemical purity required for advanced research applications.
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Biocatalysis | Uses enzymes in D₂O; mild reaction conditions. nih.gov | High stereoselectivity, environmentally friendly, avoids complex protecting group chemistry. |
| Asymmetric Catalysis | Employs chiral metal or organocatalysts. nih.govrsc.org | Controlled introduction of deuterium at specific chiral centers. |
| Deuterium-Enabled Chiral Switching (DECS) | Stabilizes chiral centers via the kinetic isotope effect. acs.orgnih.gov | Enables synthesis of chirally pure isomers that might otherwise racemize. |
| Late-Stage Deuteration | Introduces deuterium on advanced intermediates. acs.org | Efficiently produces the target molecule without redesigning the entire synthesis from deuterated starting materials. |
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
The presence of a specific deuterated stereoisomer necessitates highly sensitive and selective analytical methods to distinguish it from its non-deuterated counterpart, other stereoisomers, and metabolites. Future research will focus on enhancing current technologies for this purpose.
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is fundamental for separating stereoisomers of tofacitinib (B832). mdpi.comcjph.com.cnresearchgate.net Future advancements will focus on developing new chiral phases with greater resolving power for complex deuterated molecules.
High-Resolution Mass Spectrometry (HRMS) : HRMS is indispensable for analyzing isotopically labeled compounds. rsc.org It can accurately determine the mass isotopomer distribution, confirming the incorporation and location of deuterium. rsc.orgacs.org Techniques like Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) provide the high resolution needed to distinguish between different isotopologues. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is the gold standard for quantitative analysis of drugs and their metabolites in biological matrices. mdpi.com For this compound, LC-MS/MS methods can be developed to provide exceptional sensitivity and specificity, enabling trace analysis and the identification of novel, low-abundance metabolites. mdpi.comoup.com The use of deuterated isomers as internal standards in these assays is a common practice to ensure accurate quantification. mdpi.com
| Analytical Technique | Application for this compound | Emerging Advancements |
| Chiral HPLC | Separation from other tofacitinib stereoisomers (e.g., (3S,4R), (3R,4R), (3S,4S)). mdpi.comcjph.com.cn | Development of novel chiral stationary phases for improved resolution. |
| HRMS | Confirmation of deuterium incorporation and isotopic purity. rsc.orgacs.org | Improved instrumentation for higher resolution and accuracy in isotopic ratio measurements. nih.govoup.com |
| LC-MS/MS | Quantitative analysis in biological samples; metabolite profiling and identification. mdpi.com | Enhanced sensitivity for trace-level detection; coupling with advanced separation techniques. |
Application of this compound in Target Engagement and Occupancy Studies
Verifying that a drug binds to its intended target in a biological system is a critical step in drug development. This compound is an ideal tool for such target engagement and receptor occupancy studies.
Mass Spectrometry-Based Assays : Stable isotope-labeled compounds are extensively used in quantitative proteomics to measure drug-protein interactions. aragen.comresearchgate.net this compound can serve as an internal standard or a probe in chemoproteomic experiments to quantify the binding of tofacitinib to Janus kinases (JAKs) in complex biological samples. nih.gov Techniques like Cellular Thermal Shift Assay (CETSA-MS) could be employed to assess target engagement in live cells. nih.gov
Positron Emission Tomography (PET) Imaging : There is a growing interest in developing deuterated compounds as PET tracers. snmjournals.org While deuterium itself is not a positron emitter, its presence can improve the metabolic stability of a radiolabeled version of the molecule (e.g., labeled with Carbon-11 or Fluorine-18). snmjournals.orgfrontiersin.org A radiolabeled version of this compound could potentially be developed as a PET imaging agent to non-invasively visualize and quantify JAK target engagement and occupancy in vivo, providing crucial information on drug distribution and pharmacodynamics. nih.govbohrium.com
Development of Research Tools for Elucidating Stereoisomeric Drug Action
The distinct three-dimensional arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological activity. This compound serves as a precision tool to dissect these differences.
Researchers have previously investigated the four stereoisomers of tofacitinib and found that while all are selective for JAK kinases, the (3R,4R) isomer demonstrates the highest selectivity for JAK3. nih.gov By using a deuterated standard like this compound, researchers can:
Accurately Quantify Stereoisomer Concentrations : In studies where a mix of stereoisomers might be present, this compound can be used as an internal standard for the precise quantification of the (3R,4S) isomer, allowing for a more accurate correlation between its concentration and biological effect.
Investigate Stereoselective Metabolism : Deuterium labeling can alter metabolic pathways due to the kinetic isotope effect. nih.gov Comparing the metabolic profile of this compound to its non-deuterated counterpart can help identify specific sites of metabolism and understand how stereochemistry influences metabolic fate.
Probe Off-Target Effects : By enabling more precise quantification, the deuterated standard can help in studies designed to uncover and characterize the potential off-target activities of this specific isomer.
Computational and In Silico Modeling of Stereochemical Effects on Drug-Target Interactions and Metabolism
Computational modeling provides powerful predictive tools that complement experimental research. The specific stereochemistry and isotopic labeling of this compound offer unique parameters for refining these models.
Molecular Docking and Dynamics : Previous studies have used computational docking to model how different tofacitinib stereoisomers fit into the JAK3 catalytic cleft, revealing that the preferred (3R,4R) isomer binds in a conformation that best resembles its minimum energy state. nih.gov Similar in silico studies with this compound can help predict how this specific isomer interacts with the binding site of JAK and other kinases. Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Metabolism Prediction : A variety of computational tools exist to predict a drug's site of metabolism (SoM). chemistryviews.orgnih.govcam.ac.uk These programs use machine learning, rule-based systems, or quantum chemical methods to identify which parts of a molecule are most likely to be modified by metabolic enzymes like cytochrome P450s. researchgate.netnih.gov By inputting the structure of this compound, these models can generate hypotheses about its metabolic fate. These predictions can then be experimentally verified, and the results can be used to improve the accuracy of future in silico metabolism prediction tools. chemistryviews.org
| Computational Approach | Application to this compound | Potential Insights |
| Molecular Docking | Modeling the binding of the isomer to JAK kinase active sites. nih.gov | Predicting binding affinity and selectivity; understanding the structural basis of stereoisomeric differences in activity. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the drug-target complex over time. | Assessing the stability of the binding pose and the influence of local protein dynamics. |
| Site of Metabolism (SoM) Prediction | Identifying atoms most susceptible to metabolic transformation. chemistryviews.orgnih.gov | Guiding experimental metabolite identification studies; predicting potential metabolic liabilities. |
| Quantum Mechanics (QM) | Calculating the energetic barriers for bond cleavage. | Modeling the kinetic isotope effect of deuterium substitution on metabolic pathways. |
Q & A
Q. How should theoretical frameworks (e.g., enzyme kinetics, QSPR models) guide the development of this compound derivatives with enhanced selectivity?
- Answer : Derive quantitative structure-property relationship (QSPR) models using descriptors like LogP, polar surface area, and deuterium substitution sites. Validate predictions via in vitro assays against off-target kinases (e.g., JAK1 vs. JAK3 selectivity ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
